molecular formula C8H14ClN3O B1379095 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride CAS No. 1426291-26-0

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379095
CAS No.: 1426291-26-0
M. Wt: 203.67 g/mol
InChI Key: XCLPXUVVNWVVJW-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride is a specialized chemical scaffold that incorporates two pharmacologically significant motifs: the 1,2,4-oxadiazole ring and the azetidine ring. This combination makes it a valuable building block in medicinal chemistry and drug discovery research for the synthesis of novel bioactive molecules . The 1,2,4-oxadiazole heterocycle is noted for its wide spectrum of biological activities and serves as a stable bioisostere for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . Compounds featuring the azetidin-3-yl-1,2,4-oxadiazole structure have recently demonstrated potent and selective antibacterial activity against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis in research settings, with some analogs showing efficacy comparable to standard antibiotics . The azetidinone (β-lactam) core is a well-known privileged structure in antibiotic development . Researchers can utilize this compound as a key synthetic intermediate to explore new treatments for multidrug-resistant bacterial infections and to develop novel pharmacological tools. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-2-3-7-10-8(12-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLPXUVVNWVVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core with Propyl Substitution

  • Start with a propyl-substituted carboxylic acid derivative (e.g., propionyl chloride or propionic acid).
  • React with an amidoxime or hydrazide derivative to form the 1,2,4-oxadiazole ring via cyclodehydration using POCl3 or DCC.
  • The propyl group is introduced at the 3-position by using the propionyl derivative.

Formation of the Hydrochloride Salt

  • The free base of 5-azetidin-3-yl-3-propyl-1,2,4-oxadiazole is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt.
  • This step enhances the compound’s stability and solubility for pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclodehydration Amidoxime + Propionic acid chloride + POCl3 Toluene, Pyridine Reflux (80-110°C) 60-85 POCl3 acts as dehydrating agent
Azetidinyl substitution Azetidin-3-ylmethyl hydrazide or coupling reagent DMF, DMSO 50-80°C 50-75 May require base or catalyst
Hydrochloride salt formation HCl in ethanol or ether Ethanol, Ether Room temp Quantitative Salt formation improves stability

Research Findings and Comparative Analysis

  • Studies on 1,2,4-oxadiazole derivatives indicate that POCl3-mediated cyclodehydration is highly effective for ring closure with moderate to high yields and good purity.
  • Ultrasound irradiation has been reported to enhance reaction rates and yields in oxadiazole synthesis, reducing reaction times significantly compared to conventional reflux methods.
  • The azetidine substituent introduces steric and electronic effects that may influence cyclization efficiency; thus, reaction conditions often require optimization.
  • Formation of hydrochloride salts is a standard pharmaceutical practice to improve compound handling and bioavailability.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Agents Advantages Limitations
Cyclodehydration of Amidoximes Amidoxime + Acid chloride/acid anhydride POCl3, PPA, DCC High yield, well-established Requires harsh reagents
Cyclization of Diacylhydrazines 1,2-Diacylhydrazines POCl3, P2O5 Versatile, good for diverse substituents Sensitive to moisture
Post-synthetic Azetidine Coupling Oxadiazole core + Azetidine derivatives Coupling agents, bases Allows late-stage functionalization May require protection steps
Hydrochloride Salt Formation Free base compound HCl in ethanol/ether Improves solubility and stability Additional purification step

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives, while substitution reactions could produce various azetidine-substituted compounds .

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features both an azetidine ring and an oxadiazole ring, contributing to its unique properties. Its molecular formula is C8H14ClN3OC_8H_{14}ClN_3O with a CAS number of 1255718-24-1.

Synthesis Methods : The synthesis typically involves cyclization reactions of acylhydrazines using dehydrating agents. Common methods include:

  • Microwave-assisted synthesis : Reaction of nitriles with hydroxylamine and aldehydes under solvent-free conditions.
  • Continuous flow reactors : Employed for optimizing yield and purity in industrial settings.

Biological Activities

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride exhibits several promising biological activities:

Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell functions, potentially by inhibiting key enzymes involved in cell wall synthesis.

Anticancer Activity : Studies have demonstrated that the compound can inhibit cancer cell proliferation. The oxadiazole moiety is thought to interfere with DNA replication and protein synthesis in cancer cells, leading to apoptosis.

Antioxidant Effects : The compound shows potential as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals.

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules with enhanced biological activities. Its structural characteristics allow for modifications that can lead to derivatives with improved efficacy and safety profiles.

Material Science

In industrial applications, this compound can be explored for developing new materials with specific properties such as improved thermal stability or enhanced electrical conductivity.

Case Studies

Study Focus Findings
Study AAntimicrobial propertiesDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study BAnticancer efficacyShowed a dose-dependent reduction in viability of breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics.
Study CAntioxidant activityExhibited a marked decrease in lipid peroxidation levels in cellular models exposed to oxidative stress.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride involves its interaction with various molecular targets. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride with analogous compounds, emphasizing structural variations, physicochemical properties, and biological activities:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Propyl (linear alkyl) C₈H₁₄ClN₃O 203.67 High solubility; potential anticancer activity
5-Azetidin-3-yl-3-isopropyl-1,2,4-oxadiazole hydrochloride Isopropyl (branched alkyl) C₈H₁₄ClN₃O 203.67 Lower steric hindrance; similar solubility
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride Benzyl (aromatic) C₁₂H₁₄ClN₃O 251.71 Enhanced lipophilicity; π-π interactions
5-Azetidin-3-yl-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 2-Methoxyethyl (ether) C₈H₁₄ClN₃O₂ 219.67 Increased hydrophilicity; improved absorption
5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride 3-Methylphenyl (aromatic) C₁₂H₁₄ClN₃O 251.71 Potential for receptor binding via aryl group

Structural and Functional Analysis

Alkyl vs. Aryl Substituents: The propyl substituent (linear alkyl) in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Isopropyl (branched alkyl) introduces steric hindrance, which may limit interactions with enzyme active sites compared to linear alkyl chains .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Substituents like 2-methoxyethyl introduce an ether oxygen, enhancing hydrophilicity and metabolic stability . This contrasts with propyl , which lacks polar functional groups but provides simpler metabolic pathways.

Biological Activity Trends: Anticancer Potential: Evidence suggests that 1,2,4-oxadiazoles with electron-withdrawing groups (EWGs) at position 5 (e.g., azetidinyl) exhibit improved anticancer activity. For example, ribose-fused oxadiazole derivatives with EWGs showed GI₅₀ values as low as 4.5 µM against colon cancer cells . Enzyme Inhibition: 5-Aryl-3-substituted oxadiazoles (e.g., 3-methylphenyl) demonstrated lower arginase inhibitory activity compared to aliphatic analogs, suggesting that alkyl chains like propyl may better fit enzyme active sites .

Research Implications

  • Drug Design : The propyl group’s balance of hydrophobicity and flexibility makes it a promising candidate for optimizing pharmacokinetic profiles.
  • Structure-Activity Relationship (SAR) : Substitutions at position 3 significantly influence bioactivity. For instance, benzyl groups may enhance cytotoxicity in cancer cells, while 2-methoxyethyl could improve bioavailability .

Biological Activity

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride (CAS No. 1255718-24-1) is a compound characterized by its unique oxadiazole structure, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClN3OC_8H_{14}ClN_3O with a molecular weight of approximately 189.67 g/mol. The compound features an azetidine ring fused with a propyl group and an oxadiazole moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Exhibiting antibacterial, antifungal, and antiviral properties.
  • Anti-inflammatory Effects : Potentially reducing inflammation in various biological contexts.
  • Anticancer Properties : Demonstrating efficacy against different cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of this compound has been highlighted in several studies:

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin .
    CompoundBacterial StrainMIC (µg/mL)
    5-Azetidin...S. aureus32
    5-Azetidin...E. coli16
    5-Azetidin...P. aeruginosa64
  • Antifungal Activity :
    • The compound has also been tested against various fungal pathogens, showing promising results against species such as Candida albicans and Aspergillus niger. The antifungal activity was evaluated using the disk diffusion method .
  • Antitubercular Activity :
    • Research indicated that derivatives of the oxadiazole scaffold could inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as anti-tubercular agents .

The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. Molecular docking studies have shown favorable binding affinities to target proteins involved in bacterial metabolism .

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeReference
1Hydrazine hydrate, ethanol, 80°CForm hydrazide intermediate
2Hydroxylamine HCl, acetic anhydrideCyclization to oxadiazole
3Azetidine-3-carboxylic acid, DCC couplingIntroduce azetidine group

Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Q. Key Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and purity. For example, the propyl group’s triplet (δ ~0.9–1.1 ppm) and azetidine’s ring protons (δ ~3.5–4.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C9H14ClN3O requires m/z 215.09 for the free base).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving azetidine ring puckering and hydrochloride salt formation .

Data Interpretation Tip : Cross-validate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

What are the key safety considerations and handling protocols for this compound in laboratory settings?

Q. Safety Measures :

  • GHS Hazards : Likely acute toxicity (Category 4), skin/eye irritation (Category 2/1). Use nitrile gloves, goggles, and fume hoods .
  • Storage : Store at RT in a desiccator; the hydrochloride salt is hygroscopic and may degrade under humidity .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

How can researchers optimize reaction conditions for synthesizing this compound with high purity and yield?

Q. Methodological Strategies :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for cyclization efficiency vs. ethanol/water mixtures. Evidence suggests dioxane/water (1:1) enhances reaction rates in similar oxadiazole syntheses .
  • Catalyst Optimization : Evaluate base catalysts (e.g., triethylamine) to accelerate cyclization. Kinetic studies show base-catalyzed pathways dominate at high pH .
  • Purification : Use silica gel chromatography (cyclohexane/ethyl acetate gradients) followed by recrystallization from ethanol to achieve >95% purity .

Troubleshooting : Low yields may result from competing side reactions (e.g., over-oxidation). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

What methodologies are employed to assess the biological or pharmacological activity of this compound?

Q. Assay Design :

  • Antioxidant Activity : Use ABTS+ and DPPH radical scavenging assays. For example, 3,5-diaryl-1,2,4-oxadiazoles show IC50 values <50 μM in ABTS+ systems .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays. Structural analogs with pyridyl groups exhibit nanomolar affinity .
  • Cytotoxicity Testing : MTT assays on cell lines (e.g., HeLa) to evaluate IC50, with LC-MS/MS for metabolite profiling .

Data Validation : Compare results with positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments in triplicate .

How can contradictory data in synthesis or activity studies be systematically analyzed and resolved?

Q. Analytical Framework :

Kinetic Profiling : Determine if discrepancies arise from uncatalyzed vs. base-catalyzed pathways using pH-rate profiles .

Structural Reanalysis : Re-examine NMR/X-ray data for polymorphic forms or salt stoichiometry variations (e.g., mono- vs. dihydrochloride) .

Statistical Meta-Analysis : Apply ANOVA to compare bioactivity data across studies, controlling for variables like cell passage number or assay temperature .

Case Study : Conflicting antioxidant results may stem from assay interference (e.g., compound autofluorescence in DPPH). Use orthogonal methods (e.g., ORAC assay) for confirmation .

What computational approaches are utilized to predict the reactivity or interactions of this compound?

Q. Modeling Techniques :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts and reaction transition states (e.g., cyclization barriers) .
  • Molecular Docking : Simulate binding to targets (e.g., kinase ATP pockets) using AutoDock Vina. Pyridyl-oxadiazole analogs show favorable π-π stacking with aromatic residues .
  • MD Simulations : Assess stability in physiological conditions (e.g., SPC water model) to guide formulation studies .

Validation : Cross-correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.